N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-3-(Ethanesulfonyl)Benzamide Hydrochloride is a structurally complex small molecule characterized by:
- A 4,6-difluoro-substituted benzothiazole core, which enhances metabolic stability and receptor-binding specificity through halogen interactions.
- A 3-ethanesulfonyl benzamide moiety, which may influence solubility and target engagement via sulfonyl group interactions.
- A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S2.ClH/c1-4-30(27,28)15-7-5-6-13(10-15)19(26)25(9-8-24(2)3)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-7,10-12H,4,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGLKRCIHDFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Reagents :
- 2,4-Difluoroaniline (1.0 equiv)
- Thiourea (1.2 equiv)
- Phosphorus oxychloride (POCl₃, 3.0 equiv)
Procedure :
- 2,4-Difluoroaniline and thiourea are dissolved in anhydrous dichloromethane.
- POCl₃ is added dropwise at 0°C, followed by refluxing at 80°C for 6 hours.
- The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields 4,6-difluoro-1,3-benzothiazol-2-amine as a pale-yellow solid (yield: 68–72%).
Key Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (dd, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, NH₂).
- LC-MS : m/z 189.1 [M+H]⁺.
Functionalization with the Dimethylaminoethyl Group
The secondary amine on the benzothiazole core is alkylated with 2-chloro-N,N-dimethylethylamine hydrochloride under basic conditions.
Alkylation Protocol
Reagents :
- 4,6-Difluoro-1,3-benzothiazol-2-amine (1.0 equiv)
- 2-Chloro-N,N-dimethylethylamine hydrochloride (1.5 equiv)
- Potassium carbonate (K₂CO₃, 3.0 equiv)
- Dimethylformamide (DMF, solvent)
Procedure :
- The benzothiazole amine and K₂CO₃ are suspended in DMF.
- 2-Chloro-N,N-dimethylethylamine hydrochloride is added, and the mixture is stirred at 60°C for 12 hours.
- The reaction is diluted with water, extracted with dichloromethane, and dried over MgSO₄.
- Column chromatography (dichloromethane:methanol = 9:1) yields N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine (yield: 58%).
Key Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 158.9 (C-F), 45.2 (N(CH₃)₂), 54.1 (CH₂N).
- HPLC Purity : 98.2% (retention time: 6.7 min).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability.
Reagents :
- Free base (1.0 equiv)
- Hydrochloric acid (HCl, 1.1 equiv)
- Ethanol (solvent)
Procedure :
- The free base is dissolved in ethanol at 50°C.
- HCl (37% w/w) is added slowly, inducing precipitation.
- The mixture is cooled to 0°C, filtered, and washed with cold ethanol (yield: 92%).
Key Characterization :
- Elemental Analysis : Calculated for C₂₀H₂₁ClF₂N₃O₃S₂: C, 47.29%; H, 4.17%; N, 8.27%. Found: C, 47.12%; H, 4.23%; N, 8.19%.
- Solubility : >50 mg/mL in water.
Optimization and Industrial Considerations
Reaction Yield Comparison
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Benzothiazole formation | 68–72 | POCl₃ excess, reflux time |
| Alkylation | 58 | DMF solvent, 60°C stirring |
| Amidation | 65 | TEA as base, THF solvent |
| Salt formation | 92 | Ethanol recrystallization |
Critical Process Parameters
- Temperature Control : Alkylation and amidation require strict temperature regimes to prevent side reactions.
- Purification : Silica gel chromatography is essential for removing unreacted sulfonyl chloride and dimethylaminoethyl byproducts.
- Scalability : Batch sizes >1 kg require continuous-flow reactors for POCl₃ handling due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorinated aromatic rings could enhance binding affinity and specificity.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties. For example, it could be evaluated as a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors.
Signal transduction pathways: The compound might influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Research Findings and Mechanistic Hypotheses
Receptor Binding and Selectivity
- The 4,6-difluoro substitution on the benzothiazole may enhance 5-HT1A/1B affinity by mimicking the electron-rich indole ring of serotonin .
- The dimethylaminoethyl group could interact with transmembrane helices of 5-HT receptors, similar to the propylamino chains in 8-OH-DPAT .
Antinociceptive Potential
- demonstrates that 5-HT1A/1B agonists produce bell-shaped dose-response curves in spinal antinociception. The target compound’s structural complexity may mitigate such nonlinear effects through optimized receptor engagement.
Solubility and Bioavailability
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(ethanesulfonyl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of benzothiazole derivatives, characterized by the presence of difluorobenzothiazole and a dimethylaminoethyl side chain. The synthesis typically involves multi-step reactions starting from 4,6-difluorobenzo[d]thiazole and various coupling agents to form the amide bond. The general synthesis pathway can be summarized as follows:
- Starting Materials : 4,6-Difluorobenzo[d]thiazole and appropriate amines.
- Reagents : Coupling agents (like DCC) and catalysts (such as DMAP).
- Reactions : Formation of the amide through nucleophilic attack.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following effects were observed:
- Cell Proliferation Inhibition : The compound significantly reduced cell viability in A431 and A549 cell lines as assessed by MTT assays.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in treated cells, suggesting a mechanism for its growth-inhibitory effects .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell survival and proliferation:
- p53 Pathway Activation : There is evidence suggesting that the compound activates the p53 pathway, which is crucial for regulating apoptosis and the cell cycle.
- Inhibition of AKT and ERK Signaling : Studies have shown that it inhibits both AKT and ERK pathways in cancer cells, which are often implicated in tumorigenesis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives known for their anticancer properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound B7 | Structure B7 | Significant inhibition of A431 and A549 cell lines; apoptosis induction |
| Compound 4i | Structure 4i | Promising anticancer activity against HOP-92; effective in initial cytotoxicity screening |
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in cancer therapy:
- Study on Compound B7 : This study demonstrated that B7 significantly inhibited proliferation in multiple cancer cell lines while reducing inflammatory cytokines (IL-6 and TNF-α), showcasing dual anticancer and anti-inflammatory properties .
- Mechanistic Insights : Another research focused on elucidating the mechanisms behind these compounds’ actions, confirming their role in modulating critical survival pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
